2-Methylbutanal-13C2

LC-MS Quantitation Isotope Effects Method Validation

2-Methylbutanal-13C2 (2-Methylbutyraldehyde-13C2) is a stable isotope-labeled analog of the endogenous volatile organic compound 2-methylbutanal, where two specific carbon atoms (C-3 and C-4) are replaced with the carbon-13 (¹³C) isotope, resulting in a molecular mass shift of +2 Da to 88.12 g/mol. This compound belongs to the class of short-chain, branched aldehydes and is employed exclusively as a research tool.

Molecular Formula C5H10O
Molecular Weight 88.12 g/mol
Cat. No. B12366601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutanal-13C2
Molecular FormulaC5H10O
Molecular Weight88.12 g/mol
Structural Identifiers
SMILESCCC(C)C=O
InChIInChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/i1+1,3+1
InChIKeyBYGQBDHUGHBGMD-ZKDXJZICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutanal-13C2: A Dual 13C-Labeled Stable Isotope Internal Standard for High-Accuracy Quantitation of Key Flavor and Metabolic Aldehydes


2-Methylbutanal-13C2 (2-Methylbutyraldehyde-13C2) is a stable isotope-labeled analog of the endogenous volatile organic compound 2-methylbutanal, where two specific carbon atoms (C-3 and C-4) are replaced with the carbon-13 (¹³C) isotope, resulting in a molecular mass shift of +2 Da to 88.12 g/mol [1]. This compound belongs to the class of short-chain, branched aldehydes and is employed exclusively as a research tool . As a defined isotopologue, its primary and non-negotiable function is to serve as a superior internal standard (IS) in quantitative mass spectrometry (MS) assays, particularly those using stable isotope dilution (SID) methodology [2].

The Critical Analytical Risk: Why Using Unlabeled 2-Methylbutanal or Deuterated Analogs Leads to Unacceptable Quantitation Errors in Complex Matrices


The use of unlabeled 2-methylbutanal, its structural isomer 3-methylbutanal, or even deuterated (e.g., -d3) analogs as substitutes for 2-Methylbutanal-13C2 introduces significant and quantifiable analytical errors. Unlabeled compounds fail to control for ion suppression/enhancement from matrix effects [1]. Deuterated (²H) internal standards are prone to chromatographic isotope effects, causing a partial separation from the target analyte during LC and leading to quantitation inaccuracies exceeding 15% [2]. In contrast, 13C-labeled compounds like 2-Methylbutanal-13C2 co-elute exactly with their 12C target, ensuring identical matrix effects and ionization efficiency, thereby providing the highest level of quantitative accuracy and precision for critical applications in complex biological and food matrices [3].

A Technical Audit: Three Verifiable Dimensions Where 2-Methylbutanal-13C2 Outperforms Its Closest Analytical Alternatives


Evidence #1: Chromatographic Co-Elution: Eliminating Deuterium-Induced RT Shift and Quantitation Bias

Deuterium labeling, as in a -d3 analog, introduces a reverse isotope effect causing a measurable retention time (RT) shift relative to the 12C analyte. In a comprehensive study on aldehyde derivatization, 13C-labeled internal standards were shown to completely avoid this chromatographic isotope effect, whereas deuterium labeling led to unacceptable quantitation differences of >15% when quantifying model aldehydes from biological matrices due to partial separation [1].

LC-MS Quantitation Isotope Effects Method Validation

Evidence #2: Resolution from Structural Isomer 3-Methylbutanal via Distinct MS/MS Fragmentation

2-Methylbutanal is structurally isomeric with 3-methylbutanal, and their quantitation in complex samples is often conflated without rigorous MS methods. The McLafferty rearrangement provides a definitive mass spectrometric signature to differentiate them: 2-methylbutanal forms a characteristic fragment ion at m/z 57, whereas 3-methylbutanal forms a diagnostic fragment at m/z 71 [1]. Using 2-Methylbutanal-13C2 as an internal standard shifts these diagnostic ions by +2 Da (to m/z 59 and 73, respectively), enabling unambiguous, simultaneous quantitation of both isomers without interference.

Mass Spectrometry Flavor Analysis Isomer Differentiation

Evidence #3: Tracking Biosynthesis via the Isoleucine Pathway in Ripening Fruit

2-Methylbutanal-13C2 is a direct tracer for studying the Ehrlich pathway and isoleucine metabolism. In a controlled study on apple fruit, the incorporation of 13C-labeled acetate was tracked using GC/MS, showing its conversion into isoleucine and subsequently into esters containing the 2-methylbutanoate moiety [1]. This provided direct, quantitative evidence for a novel pyruvate-based pathway for isoleucine biosynthesis in ripening fruit, a finding that cannot be elucidated using unlabeled compounds.

Metabolic Flux Analysis Plant Biochemistry Flavor Biosynthesis

High-Impact Application Scenarios for 2-Methylbutanal-13C2


Scenario 1: Absolute Quantitation of 2-Methylbutanal in Complex Food Matrices via Stable Isotope Dilution Assay (SIDA)

In this scenario, a known amount of 2-Methylbutanal-13C2 is spiked into a food sample (e.g., pumpkin seed oil, rye sourdough, cocoa powder) at the beginning of sample preparation [1][2][3]. Following extraction and potentially derivatization, the sample is analyzed by GC-MS or LC-MS. Quantitation is achieved by comparing the peak area ratio of the unlabeled analyte (m/z 57, 86) to its labeled internal standard (m/z 59, 88). This SIDA method directly corrects for analyte losses during sample preparation, matrix-induced ion suppression, and instrument variability, providing the highest attainable accuracy and precision. This is essential for generating reliable quantitative data for sensory science, food quality control, and shelf-life studies.

Scenario 2: Differentiation and Simultaneous Quantitation of 2- and 3-Methylbutanal Isomers in Metabolomics

In untargeted or targeted metabolomics studies of biological fluids or cell cultures, 2- and 3-methylbutanal often co-occur. By using 2-Methylbutanal-13C2 as a specific internal standard, an LC-MS/MS method can be developed using multiple reaction monitoring (MRM) for the distinct transitions (e.g., m/z 88.12 → 59 for the labeled standard). This allows for the unequivocal identification and quantitation of 2-methylbutanal, while simultaneously resolving it from its isomeric counterpart 3-methylbutanal based on their unique MS/MS fragmentation patterns [4]. This level of specificity is critical for accurate biomarker discovery and metabolic flux analysis where isomeric specificity is paramount.

Scenario 3: Tracing the Isoleucine Degradation Pathway in Flavor Biotechnology

To investigate the formation of malty, chocolate-like notes in fermented foods or beverages, 2-Methylbutanal-13C2 can be used as a tracer. In a typical workflow, a precursor such as 13C-labeled isoleucine or acetate is fed to a microbial culture or plant tissue [5]. After incubation, the volatile organic compounds are analyzed by GC-MS to detect the incorporation of the 13C label into 2-methylbutanal and its downstream products (e.g., 2-methylbutanol, 2-methylbutanoic acid). This provides direct, incontrovertible evidence of active metabolic pathways and their contribution to the final flavor profile, enabling targeted strain improvement or bioprocess optimization.

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